Lipophilicity (XLogP3-AA) Comparison: Methyl Ester vs. Ethyl Ester Analog
The methyl ester target compound has an XLogP3-AA value of 2.3, computed by PubChem [1]. The direct ethyl ester analog (CAS 893758-32-2) has a computed LogP of 2.7, as reported by MolAid [2]. This 0.4-unit difference in logP represents an approximately 2.5-fold shift in octanol–water partition coefficient, which can significantly affect passive membrane permeability, aqueous solubility, and protein binding in biological assays. For a medicinal chemistry program that requires a specific lipophilicity window (e.g., CNS drug-like space, LogP < 3), the methyl ester provides a measurably lower and often more favorable logP.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Ethyl 3-amino-5-acetyl-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 893758-32-2), LogP = 2.7 |
| Quantified Difference | ΔLogP = 0.4 (target methyl ester is less lipophilic) |
| Conditions | Computed values: XLogP3-AA (PubChem) vs. MolAid calculation; consistent in silico context |
Why This Matters
A lower LogP by 0.4 units can be decisive when optimizing a lead series for aqueous solubility, renal clearance, or CNS penetration, making the methyl ester the preferred partner in SAR studies when reduced lipophilicity is desired.
- [1] PubChem. Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate. CID 1475366. XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/860609-51-4 View Source
- [2] MolAid. Ethyl 3-amino-5-acetyl-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 893758-32-2). LogP = 2.7. https://www.molaid.com/MS_958376 View Source
